Solvent Yellow 15
Description
Classification and Nomenclature within the Color Index System
The Color Index (C.I.) system is a standardized international classification system for colorants, ensuring precise identification and communication across industries.
Within this system, the compound is officially designated as C.I. Solvent Yellow 15. worlddyevariety.com This name categorizes it as a solvent-soluble dye with a specific yellow hue. The "Solvent" prefix indicates its solubility in organic solvents and its application in coloring non-polar materials. vipulorganics.com
Each colorant in the Color Index is assigned a unique constitution number. This compound is identified by C.I. Number 19120:1. worlddyevariety.comguidechem.com This number provides a definitive chemical structure reference. Over the years, it has been known by various commercial and chemical names.
Interactive Table of Synonyms for C.I. This compound
| Synonym | Reference |
|---|---|
| C.I. 19120 dicyclohexylamine (B1670486) salt | guidechem.comcanbipharm.com |
| C.I. 19120:1 | worlddyevariety.comguidechem.com |
| Solvent Yellow 205 | worlddyevariety.com |
| Fast Yellow CGG | worlddyevariety.com |
Structural Class: Single Azo Dye
Chemically, this compound belongs to the single azo class of dyes. worlddyevariety.com Azo dyes are organic compounds characterized by the presence of one or more azo groups (—N=N—), which connect aromatic rings. wikipedia.org In the case of a single azo dye like this compound, the molecular structure contains one such azo linkage. worlddyevariety.com This structural feature is fundamental to its color, as the azo group and associated aromatic systems form a conjugated chromophore that absorbs light in the visible spectrum, resulting in its characteristic yellow color. youtube.com
Historical Context and Evolution of Azo Dye Development (General Overview)
The history of azo dyes represents a pivotal chapter in the development of synthetic chemistry. The journey began in 1858 when Peter Griess discovered the diazotization reaction, a chemical process that forms the foundation for creating azo compounds. colorfuldyes.com This breakthrough led to the synthesis of the first azo dye, Aniline Yellow, in 1861 by C. H. Mance. colorfuldyes.com
Throughout the late 19th and early 20th centuries, chemists rapidly expanded the palette and versatility of azo dyes. In 1884, the first direct dye, Congo Red, was synthesized, which could color cotton without the need for a mordant. colorfuldyes.com The development of azo dyes continued with the introduction of various classes to suit different materials and applications, including acid dyes, disperse dyes, and reactive dyes. colorfuldyes.com This era saw the establishment of major chemical companies that became leaders in dye manufacturing. colorfuldyes.com The continuous research into naphthalene (B1677914) derivatives and other intermediates allowed for the creation of a vast array of colors and improved dye properties, solidifying azo dyes as the largest and most important group of synthetic colorants, constituting over 60% of all known dyes.
Significance and Research Trajectories within Solvent Dye Applications
This compound, as a member of the solvent dye class, holds significance in applications where solubility in organic media is paramount. These dyes are used to color materials such as lacquers, rubber, organic glass, and aluminum foil. worlddyevariety.com The excellent resistance to transference is a key property for these applications. worlddyevariety.com
Current research and development in the field of solvent dyes focus on enhancing specific properties. Key areas of investigation include improving lightfastness, thermal stability, and resistance to migration. vipulorganics.com For industrial applications like plastics, coatings, and printing inks, color consistency and high performance are critical. vipulorganics.comrsdcindustries.com The versatility of solvent dyes also extends to scientific research, where they are utilized in creating stains for the identification of cellular components in medical diagnostics. vipulorganics.com The ongoing trajectory for solvent dyes involves the development of new formulations that meet stringent industrial standards and offer reliable, consistent results in a variety of modern materials. vipulorganics.comrsdcindustries.com
Interactive Table of Compound Names Mentioned
| Compound Name | C.I. Name | C.I. Number | CAS Number |
|---|---|---|---|
| This compound | C.I. This compound | 19120:1 | 15876-56-9 |
| Aniline Yellow | C.I. Solvent Yellow 1 | 11000 | 60-09-3 |
Properties
CAS No. |
15876-56-9 |
|---|---|
Molecular Formula |
C52H81N7O9S2 |
Molecular Weight |
1012.38 |
IUPAC Name |
N-cyclohexylcyclohexanamine;5-oxo-1-(2-sulfophenyl)-4-[(2-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H12N4O9S2.3C12H23N/c21-15-13(18-17-9-5-1-3-7-11(9)30(24,25)26)14(16(22)23)19-20(15)10-6-2-4-8-12(10)31(27,28)29;3*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);3*11-13H,1-10H2 |
InChI Key |
FHLPGYFCCDCAEW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of Solvent Yellow 15
Established Synthetic Routes for Solvent Yellow 15
The conventional manufacturing process for this compound is a multi-step synthesis involving three primary stages: the diazotization of an aromatic amine, a subsequent azo coupling reaction, and the final conversion into a specific salt form.
The synthesis commences with the diazotization of 2-aminobenzenesulfonic acid. This reaction transforms the primary aromatic amine into a diazonium salt, which is a highly reactive electrophile essential for the subsequent coupling step. The process is typically carried out by treating the amine with nitrous acid (HNO₂). pbworks.comnih.gov Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), under controlled, low-temperature conditions (typically 0–5 °C) to prevent the decomposition of the diazonium salt. pbworks.comnih.gov
Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
Where 'Ar' represents the 2-sulfophenyl group and 'X' is the counter-ion from the acid. Maintaining a low temperature is critical as diazonium salts are prone to decomposition at higher temperatures. nih.gov
The second stage is the azo coupling reaction, a classic example of electrophilic aromatic substitution. organic-chemistry.org The previously formed diazonium salt acts as the electrophile and reacts with the coupling component, 5-Oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid. Pyrazolone derivatives are effective coupling components due to their electron-rich nature. rsc.org The coupling reaction is highly pH-dependent; it must be conducted in a mildly acidic or neutral medium to ensure the presence of the reactive form of the coupling component without deactivating the diazonium ion. organic-chemistry.org The substitution typically occurs at an active methylene (B1212753) position on the pyrazolone ring. nih.gov
The final step in the established synthesis is the conversion of the resulting azo dye into its dicyclohexylamine (B1670486) (DCHA) salt. Dicyclohexylamine, a secondary amine with the formula HN(C₆H₁₁)₂, acts as an organic base. wikipedia.org This conversion is performed to modify the physical properties of the dye, such as its solubility in specific organic solvents, which is crucial for its application as a "solvent" dye. The formation of the salt involves a straightforward acid-base reaction between the sulfonic acid groups on the dye molecule and the basic amine group of dicyclohexylamine.
Table 1: Key Reactants in the Synthesis of this compound
| Role | Compound Name | CAS Number | Molecular Formula |
| Diazo Component | 2-Aminobenzenesulfonic acid | 88-21-1 | C₆H₇NO₃S |
| Coupling Component | 5-Oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid | 21951-33-7 | C₁₀H₈N₂O₆S |
| Salt Formation Agent | Dicyclohexylamine | 101-83-7 | C₁₂H₂₃N |
Mechanistic Investigations of Azo Coupling Reactions Relevant to this compound Synthesis
The azo coupling reaction is a cornerstone of dye chemistry, and its mechanism has been extensively studied. The reaction proceeds through an electrophilic aromatic substitution pathway where the diazonium ion (Ar-N₂⁺) is the attacking electrophile. organic-chemistry.org
The mechanism involves the formation of an intermediate complex. Initially, a pi-complex may form, which then transitions to a more stable sigma-complex (also known as a Wheland intermediate). researchgate.net The rate of reaction is influenced by the electronic nature of both the diazonium salt and the coupling component. Electron-withdrawing groups on the diazonium ion increase its electrophilicity and reaction rate, while electron-donating groups on the coupling component enhance its nucleophilicity and accelerate the coupling. organic-chemistry.org
For pyrazolone-based coupling components like the one used for this compound, the reaction occurs at the carbon atom at the 4-position, which is activated by the adjacent carbonyl and enol groups. Studies on pyrazolone azo dyes have also revealed the existence of tautomerism (azo-hydrazo forms), which can be influenced by the solvent and the substituents on the molecule. nih.govresearchgate.net The pH of the reaction medium is a critical parameter; a pH that is too low deactivates the coupling component (e.g., by protonating an activating amino group), while a pH that is too high converts the diazonium ion into non-reactive diazohydroxide or diazotate species. organic-chemistry.org
Strategies for Structural Modification and Derivatization
The structure of this compound offers several avenues for modification to fine-tune its properties, such as color, solubility, and stability. Derivatization strategies often focus on the pyrazolone ring or the phenyl rings of the diazo and coupling components.
Substitution on Phenyl Rings: Introducing various substituents (e.g., alkyl, alkoxy, halogen, or nitro groups) onto the phenyl ring of the initial 2-aminobenzenesulfonic acid can alter the electronic properties of the resulting diazonium salt. This, in turn, influences the absorption spectrum and thus the color of the final dye. rsc.org
Modification of the Pyrazolone Moiety: The pyrazolone core can be modified. For instance, changing the substituent at the 3-position (the carboxylic acid group in the precursor) or on the N-1 phenyl ring can lead to significant shifts in color and other properties. rsc.orgnih.gov Synthesizing novel pyrazolone derivatives for use as coupling components is a common strategy to create new dyes. researchgate.net
Formation of Heterocyclic Fused Systems: More advanced transformations can involve using the reactive sites on the pyrazolone-azo structure to build fused heterocyclic systems. For example, reactions with bifunctional reagents can lead to the formation of pyrazolo[5,1-c] rsc.orgcdnsciencepub.comtriazines or pyrazolo[4,3-c]pyridazines, creating entirely new classes of chromophores. rsc.orgresearchgate.net
These modifications allow for the rational design of dyes with tailored properties for specific high-performance applications.
Table 2: Potential Structural Modification Sites on this compound Precursors
| Precursor Component | Modification Site | Potential Substituents | Expected Effect on Properties |
| 2-Aminobenzenesulfonic acid | Phenyl Ring | -Cl, -NO₂, -CH₃, -OCH₃ | Alteration of color (bathochromic/hypsochromic shift), lightfastness |
| Pyrazolone Coupling Component | N-1 Phenyl Ring | -Cl, -SO₃H, -COOH | Change in solubility, affinity for substrates |
| Pyrazolone Coupling Component | C-3 Position | Ester, Amide, Nitrile | Modification of reactivity, color, and solubility |
Integration of Green Chemistry Principles in this compound Synthesis
Traditional azo dye synthesis often involves harsh acidic conditions, volatile organic solvents, and the generation of significant waste streams. Modern research focuses on aligning these synthetic processes with the principles of green chemistry to enhance sustainability.
Key strategies include:
Solvent-Free and Solid-State Reactions: Performing diazotization and coupling reactions under solvent-free conditions, for example by using grinding techniques, can drastically reduce solvent waste. rsc.orgtandfonline.com This approach offers benefits such as manipulative simplicity, faster reaction times, and higher yields. tandfonline.com
Use of Solid Acid Catalysts: Replacing liquid mineral acids with recyclable solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) or nano silica supported boron trifluoride (nano BF₃·SiO₂), can simplify purification and minimize acidic waste. rsc.orgresearchgate.net These catalysts can often be recovered magnetically or by filtration and reused. researchgate.net
One-Pot Synthesis: Combining the multiple steps of diazotization and coupling into a single reaction vessel (a "one-pot" method) can improve efficiency, reduce waste from intermediate workup steps, and save energy. rsc.org
Aqueous Media: Maximizing the use of water as a solvent, where possible, is a key green chemistry goal. Research into recyclable wastewater systems for azo pigment synthesis has shown promise in minimizing the environmental impact of production. rsc.org
These environmentally benign methodologies aim to make the synthesis of azo dyes like this compound more cost-effective and sustainable without compromising product quality. tandfonline.comresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies for Solvent Yellow 15
Vibrational Spectroscopy Applications (FTIR, Raman)
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for identifying the functional groups present in Solvent Yellow 15 and for its qualitative analysis. These methods probe the molecular vibrations, which are unique to specific chemical bonds and molecular structures, thereby providing a molecular fingerprint.
Identification of Characteristic Functional Groups
The molecular structure of this compound, 4-(N,N-diethylamino)azobenzene, features an azo group (-N=N-), aromatic rings, and a diethylamino substituent. These structural elements give rise to characteristic absorption bands in FTIR and Raman spectra.
FTIR Spectroscopy: FTIR analysis of this compound is expected to reveal key functional group vibrations. The azo group (-N=N-) typically exhibits a stretching vibration in the region of 1500–1550 cm⁻¹ bas.bg. Aromatic ring systems are identified by C=C stretching vibrations, commonly observed between 1450–1600 cm⁻¹ bas.bglibretexts.org. The C-N stretching vibrations associated with the aromatic amine and the azo linkage are expected in the 1200–1350 cm⁻¹ range . Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹ (3000–3100 cm⁻¹), while aliphatic C-H stretching from the diethylamino group appears in the 2850–3000 cm⁻¹ region libretexts.orginnovareacademics.in. C-H bending modes for the aliphatic ethyl groups are also anticipated within the 1350–1470 cm⁻¹ range libretexts.orginnovareacademics.in.
Raman Spectroscopy: Raman spectroscopy complements FTIR by providing complementary vibrational information, particularly for symmetric stretching modes that are often weak in FTIR. While specific Raman data for this compound is limited in the provided literature, general observations for yellow dyes indicate characteristic peaks in regions such as 447, 616, 980, and 1609 cm⁻¹ mdpi.com. The azo linkage and aromatic ring vibrations are expected to be prominent in Raman spectra as well.
Table 1: Expected FTIR Absorption Bands for this compound (4-(N,N-diethylamino)azobenzene)
| Functional Group/Bond | Expected Wavenumber (cm⁻¹) | Description |
| C-H stretching (aromatic) | 3000-3100 | Aromatic ring C-H |
| C-H stretching (aliphatic) | 2850-3000 | Diethylamino -CH2-, -CH3 |
| C=C stretching (aromatic) | 1450-1600 | Aromatic ring vibrations |
| N=N stretching (azo group) | 1500-1550 | Characteristic azo linkage vibration |
| C-N stretching | 1200-1350 | Aromatic amine/azo C-N bond |
| C-H bending (aliphatic) | 1350-1470 | Diethylamino -CH2-, -CH3 bending modes |
Qualitative Analysis of this compound and Related Compounds
FTIR spectroscopy serves as a powerful tool for the qualitative analysis and identification of this compound. The unique pattern of absorption bands generated by its functional groups acts as a molecular fingerprint, allowing for direct comparison with reference spectra of known compounds bas.bgwiley.com. This technique is essential for confirming the identity of the dye and differentiating it from impurities or related structural analogues. For instance, a systematic scheme based on FTIR spectral analysis has been developed for the identification and classification of mono-azo dyes bas.bg. Raman spectroscopy can also contribute to qualitative analysis, especially when dealing with complex matrices or when specific vibrational modes are more amenable to detection by this technique mdpi.com.
Electronic Spectroscopy Applications (UV-Vis, Fluorescence)
Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides critical information about the electronic transitions within the this compound molecule, directly correlating to its color and potential luminescent properties.
Photophysical Properties in Various Solvent Environments
The photophysical properties of dyes, including their absorption and emission characteristics, can be significantly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, occurs due to differential solvation of the ground and excited states of the molecule acs.orgslideshare.netfdbio-rptu.de. For this compound, changes in solvent polarity are expected to affect the position of its absorption maxima. Studies on similar aromatic azo dyes have shown that increasing solvent polarity can lead to bathochromic (red) shifts in absorption and emission spectra, attributed to the greater polarity of the excited state compared to the ground state or specific solvent-solute interactions like hydrogen bonding acs.orgnih.govresearchgate.net. Understanding these solvent effects is crucial for predicting dye performance in different media and for optimizing spectroscopic measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide complementary information about the arrangement of atoms and the chemical environment of each nucleus.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound (4-(N,N-diethylamino)azobenzene) is expected to show distinct signals corresponding to the protons of the diethylamino group and the aromatic protons. The methylene (B1212753) protons (-CH2-) of the diethylamino group typically appear as a quartet around δ 3.3–3.5 ppm due to spin-spin coupling with the adjacent methyl group, while the methyl protons (-CH3) are expected as a triplet around δ 1.1–1.3 ppm lookchem.com. The aromatic protons will present signals in the aromatic region (typically δ 6.5–8.5 ppm). Specifically, protons ortho to the electron-donating diethylamino group are expected to be more shielded (lower chemical shift, around δ 6.7–6.8 ppm as a doublet), while protons ortho to the electron-withdrawing azo group will be more deshielded (higher chemical shift, around δ 7.8–8.0 ppm as a doublet) lookchem.comcymitquimica.com.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, signals corresponding to the carbons of the diethylamino group and the aromatic ring carbons are anticipated. The methylene carbon (-CH2-) of the diethylamino group is typically found around δ 45–50 ppm, and the methyl carbon (-CH3) around δ 12–15 ppm lookchem.com. The aromatic carbons will resonate in the δ 110–155 ppm range, with carbons directly attached to the electron-donating amino group being more shielded (lower ppm) and those attached to the azo group being more deshielded (higher ppm) lookchem.comcymitquimica.com. The carbons involved in the azo linkage (C=N) are generally not observed or appear as very weak signals in ¹³C NMR spectra.
Table 2: Expected ¹H NMR Chemical Shifts for this compound (4-(N,N-diethylamino)azobenzene)
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Description |
| Aromatic (ortho to -NEt2) | 6.7-6.8 | d | Protons adjacent to the amino group |
| Aromatic (ortho to -N=N-) | 7.8-8.0 | d | Protons adjacent to the azo group |
| Methylene (-CH2-) | 3.3-3.5 | q | Diethylamino methylene protons |
| Methyl (-CH3) | 1.1-1.3 | t | Diethylamino methyl protons |
Table 3: Expected ¹³C NMR Chemical Shifts for this compound (4-(N,N-diethylamino)azobenzene)
| Carbon Type | Expected Chemical Shift (δ, ppm) | Description |
| Aromatic (ipso to -NEt2) | 150-155 | Carbon bearing the diethylamino group |
| Aromatic (ortho to -NEt2) | 110-115 | Carbons adjacent to the amino group |
| Aromatic (para to -NEt2) | 145-150 | Carbon bearing the azo group |
| Aromatic (ortho to -N=N-) | 120-130 | Carbons adjacent to the azo group |
| Methylene (-CH2-) | 45-50 | Diethylamino methylene carbon |
| Methyl (-CH3) | 12-15 | Diethylamino methyl carbon |
Structural Elucidation and Confirmation
The definitive structural elucidation of organic compounds like this compound typically involves a combination of spectroscopic methods, primarily UV-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques probe different aspects of the molecule's electronic structure and atomic arrangement.
UV-Visible (UV-Vis) Spectroscopy: This technique is fundamental for characterizing colored compounds, as it measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of specific wavelengths is directly related to the electronic transitions within the molecule's chromophores, such as the azo (-N=N-) group and conjugated π-electron systems characteristic of azo dyes msu.edu. For yellow azo dyes, absorption maxima (λmax) typically fall within the range of 400-500 nm, with some extending further into the visible spectrum, contributing to their perceived color msu.edu. For instance, Solvent Yellow 43, a naphthalimide-based dye, exhibits a λmax around 590 nm . While specific UV-Vis data for this compound is not widely reported, its characteristic yellow hue suggests absorption in the blue-green region of the visible spectrum, with a λmax likely in the 400-500 nm range.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrational modes of chemical bonds. For azo dyes, characteristic absorption bands include those associated with the azo linkage (-N=N- stretch), aromatic C-H stretching and bending, and potentially C-N stretching spectrabase.com. For example, Solvent Yellow 43 shows characteristic peaks at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-N stretch) validating its naphthalimide core spectrabase.com. Although specific IR spectra for this compound are not readily available, typical azo dye spectra would be expected to show absorption bands related to its aromatic rings and the azo functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for detailed structural confirmation by providing information about the number, type, and connectivity of atoms. For azo dyes, ¹H NMR spectra typically reveal signals corresponding to aromatic protons in distinct chemical shift ranges, influenced by substituents and conjugation spectrabase.com. For example, ¹H NMR data for Solvent Yellow 43 shows aromatic protons resonating between δ 8.2–8.5 ppm spectrabase.com. While specific NMR data for this compound is not published, its structure would yield characteristic signals for its aromatic and potentially aliphatic protons and carbons, aiding in structural assignment and verification.
Table 1: Typical Spectroscopic Features of Related Azo Dyes
| Technique | Analyte Example (Related) | Characteristic Signals/Ranges | Reference |
| UV-Vis | Solvent Yellow 43 | λmax ≈ 590 nm (naphthalimide chromophore) | |
| UV-Vis | Solvent Yellow 14 | UV-Vis spectrum data available | nist.gov |
| IR | Solvent Yellow 43 | Peaks at 1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-N stretch) | spectrabase.com |
| ¹H NMR | Solvent Yellow 43 | Aromatic protons: δ 8.2–8.5 ppm; Butyl groups: δ 0.9–1.6 ppm | spectrabase.com |
| ¹H NMR | Solvent Yellow 2 (predicted) | 400 MHz in CDCl₃; Predict NMR spectrum | guidechem.com |
Tautomeric Equilibrium Studies
Azo dyes, particularly those containing hydroxyl groups adjacent to the azo linkage, can exhibit azo-hydrazone tautomerism. This phenomenon involves the migration of a proton, leading to an equilibrium between the azo form and the hydrazone form rsc.orgrsc.orgcabidigitallibrary.org. The relative stability of these tautomers is influenced by the molecular structure, solvent polarity, and temperature msu.educabidigitallibrary.org.
Density Functional Theory (DFT) calculations and UV-Vis spectroscopy are commonly employed to study these tautomeric equilibria. For example, studies on Solvent Yellow 14 (Sudan I) have modeled azo-hydrazone tautomerism using DFT, revealing that the hydrazone form can be more stable in certain solvents, especially when naphthyl groups replace phenyl groups or when sulfonate groups are present rsc.orgrsc.orgcabidigitallibrary.org. Solvent polarity significantly impacts the equilibrium, with polar solvents often favoring specific tautomeric forms through hydrogen bonding or other solute-solvent interactions cabidigitallibrary.orgmdpi.com. While specific studies detailing the tautomeric equilibrium of this compound have not been identified, it is plausible that it could exhibit similar tautomeric behavior given its azo structure.
Mass Spectrometry (MS and MS/MS) for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of fragmentation patterns. Tandem mass spectrometry (MS/MS) provides even greater detail by fragmenting selected ions, offering enhanced structural information and enabling the detection of impurities.
Confirmation of Molecular Mass and Fragmentation Patterns
In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion (M⁺) peak directly indicates the molecular weight of the compound. Fragmentation patterns, arising from the breakdown of the molecular ion, provide a "fingerprint" of the molecule's structure rsc.orgacdlabs.com. Hard ionization techniques like Electron Ionization (EI) often lead to extensive fragmentation, with the molecular ion peak being less intense or absent, while soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) typically yield a more prominent molecular ion with less fragmentation rsc.orgacdlabs.com.
Table 2: Examples of Molecular Weights and Fragmentation Ions in Related Azo Dyes
| Analyte Example (Related) | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) | Ionization Technique | Reference |
| Solvent Yellow 14 | 248.28 | Not specified | Not specified | nist.gov |
| Solvent Yellow 33 | ~287 | Not specified | Not specified | |
| Solvent Yellow 1 | Precursor: 198.10 | 77.04, 92.05, 105.04 | ESI | acs.org |
| Solvent Yellow 2 | Not specified | 120, 225, 77 | Not specified | guidechem.com |
| Disperse Yellow 3 | 269.30 | 268.11, 134.06, 92.05 | LC-ESI-Q-TOF-MS | mdpi.com |
Detection of Related Compounds and Impurities
High-resolution accurate mass spectrometry (HRAMS), often coupled with liquid chromatography (LC-MS/MS or LC-Q-TOF-MS), is crucial for identifying and quantifying related compounds and impurities, even at trace levels acs.orgsavemyexams.comthermofisher.com. These hyphenated techniques offer high sensitivity and specificity, allowing for the characterization of unknown compounds based on their accurate mass and fragmentation patterns. While specific impurity profiles for this compound have not been published, LC-MS/MS is a standard method for such analyses in dye quality control.
Chromatographic Techniques for Analysis and Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating, identifying, and quantifying components in a mixture, making them vital for assessing the purity of chemical compounds like dyes.
High-Performance Liquid Chromatography (HPLC)
HPLC is widely used for the purity assessment of dyes, enabling the separation of the target compound from synthesis by-products, residual starting materials, and degradation products rsc.orgresearchgate.netmdpi.comsigmaaldrich.comseq.es. A typical HPLC setup for dye analysis involves a reversed-phase column (commonly C18), a mobile phase consisting of a mixture of solvents (e.g., methanol, acetonitrile, water, often with buffers or modifiers), and a detector (typically UV-Vis) set at a wavelength where the analyte exhibits strong absorption researchgate.netmdpi.comsigmaaldrich.comseq.es.
For yellow dyes, UV detection wavelengths are often chosen near their absorption maxima, such as 254 nm seq.es, 371 nm (absorption maximum for anionic form of HC Yellow 16) europa.eu, or in the 400-500 nm range mdpi.comsigmaaldrich.com. For example, a purity of ≥98.5% for Solvent Yellow 141 was confirmed by HPLC , and Solvent Yellow 124 purity was found to be >99% europa.eu. HPLC methods for related compounds like Solvent Yellow 33 report retention times around 6.9 minutes on a C18 column with a specific methanol/water mobile phase researchgate.net.
While specific HPLC method parameters (e.g., column type, mobile phase composition, flow rate, detection wavelength, and retention time) for this compound are not detailed in the reviewed literature, standard protocols for azo dye analysis would be applicable. The presence of sulfonic acid groups in the potential molecular formula C16H10N4Na2O9S2 suggests that reversed-phase HPLC with a suitable mobile phase, possibly buffered, would be effective for its separation and purity assessment.
Table 3: Typical HPLC Parameters and Purity for Related Dyes
| Analyte Example (Related) | Column Type | Mobile Phase Example | Detection Wavelength (nm) | Typical Purity (%) | Retention Time (min) | Reference |
| Solvent Yellow 141 | C18 | Not specified | 254 | ≥98.5 | Not specified | |
| Solvent Yellow 124 | Spherisorb 5 µm Silica or Luna 5 µm Silica | Toluene/Ethyl Acetate gradient; Hexane/Toluene/Ethyl Acetate | 410 or 450 | >99 | 2-4 x t₀ | europa.eu |
| Solvent Yellow 33 | C18 | 10% Water:90% Methanol (isocratic) | Not specified | Not specified | ~6.9 | researchgate.net |
| Sunset Yellow (FD&C Yellow 6) | C18 | Phosphate buffer (pH 8.0) / Acetonitrile:Methanol (1:4) | 470 | Not specified | ~5.6 | cabidigitallibrary.org |
Compound List:
this compound (CAS 15876-56-9)
Solvent Yellow 14 (CAS 842-07-9)
Solvent Yellow 33 (CAS 8003-22-3)
Solvent Yellow 43 (CAS 19125-99-6 / 12226-96-9)
Solvent Yellow 124 (CAS 34432-92-3)
Solvent Yellow 141 (CAS 106768-98-3)
Disperse Yellow 3 (CAS 2832-40-8)
HC Yellow No. 16 (CAS 1184721-10-5)
Solvent Yellow 2 (CAS 60-11-7)
Sunset Yellow (FD&C Yellow 6)
Applications of Solvent Yellow 15 in Advanced Materials Science and Engineering
Incorporation into Polymer Matrices and Plastics
The inherent solubility of Solvent Yellow 15 in organic solvents and its compatibility with various polymer systems make it an ideal colorant for plastics and polymeric materials. This allows for the creation of aesthetically pleasing and functionally enhanced plastic products.
Effective dispersion and homogeneity are critical for achieving uniform coloration and optimal performance of dyes within polymer matrices. This compound, like other solvent dyes, is designed to dissolve within the polymer melt or solution during processing. This dissolution process ensures that the dye molecules are evenly distributed throughout the material, preventing aggregation and leading to a consistent color throughout the final plastic product. The dye's molecular structure facilitates its integration into polymer chains, contributing to its homogeneous dispersion. primachemicals.com
When incorporated into polymer composites, this compound interacts at a molecular level with the polymer matrix. This interaction is typically characterized by the dye molecules dissolving and becoming part of the polymer structure, rather than forming a separate phase. This seamless integration contributes to the dye's excellent resistance to migration and bleeding, common issues with poorly dispersed pigments. Furthermore, the dye's inherent thermal stability allows it to withstand the high temperatures often encountered during polymer processing, such as extrusion or injection molding, without significant degradation. primachemicals.com
Performance in Coatings and Inks Technologies
This compound exhibits desirable properties for applications in coatings and inks, where color vibrancy, stability, and specific application requirements are paramount.
A key performance indicator for colorants in coatings and inks is their stability against environmental factors, particularly light. This compound is noted for its good lightfastness, rated typically between 5 and 6 on a standard scale. worlddyevariety.comdimacolorgroup.comchemicalbook.com This indicates a good resistance to fading upon prolonged exposure to sunlight or UV radiation, ensuring that the color remains vibrant and consistent over time. This characteristic is crucial for applications such as automotive finishes, exterior paints, and durable printing inks.
The transparency and solubility of this compound make it particularly well-suited for use in transparent lacquers and varnishes. In these applications, the dye dissolves completely, imparting a clear, bright yellow hue without obscuring the substrate's underlying appearance. This property is vital for decorative finishes, protective coatings where color is desired without opacity, and for applications like coloring glass or transparent plastic articles. worlddyevariety.comchemicalbook.com
Applications in Specialized Material Formulations
Beyond general polymer and coating applications, this compound finds use in a range of specialized material formulations where its specific properties are advantageous. These include coloring for:
Rubber and Elastomers: Providing coloration to rubber products. dimacolorgroup.comulprospector.com
Waxes and Oils: Used in the formulation of colored waxes, lubricants, and oils. ulprospector.comqualitron.net
Fuels and Lubricants: Imparting color for identification or aesthetic purposes in fuels and lubricants. ulprospector.comqualitron.net
Celluloid Articles and Organic Glass: Coloring transparent plastic materials like acrylics and celluloid. worlddyevariety.comchemicalbook.com
Aluminum Foil: Used for coloring aluminum foil and hot stamping materials. worlddyevariety.comchemicalbook.comcolorbloomdyes.com
Data Tables
Table 1: Key Physical and Chemical Properties of this compound
| Property | Specification | Source Index |
| Appearance | Yellow brown powder / Brown yellow | worlddyevariety.comdimacolorgroup.com |
| Shade | Greenish yellow / Bluish | worlddyevariety.comdimacolorgroup.com |
| Molecular Formula | C₁₆H₁₀N₄Na₂O₉S₂ | worlddyevariety.commade-in-china.com |
| Molecular Weight | 512.38 | worlddyevariety.commade-in-china.com |
| CAS Registry Number | 15876-56-9 | worlddyevariety.comdimacolorgroup.comchemicalbook.commade-in-china.com |
| C.I. Number | 19120 | worlddyevariety.comdimacolorgroup.com |
| Heat Resistance | 240 °C min | dimacolorgroup.com |
| Light Fastness | Good / 5-6 | worlddyevariety.comdimacolorgroup.comchemicalbook.com |
| Acid Resistance | 3 | dimacolorgroup.com |
| Alkali Resistance | 3 | dimacolorgroup.com |
| Density | 1.30 g/cm³ | dimacolorgroup.com |
| Water Solubility | 40 mg/L | dimacolorgroup.com |
| Volatile Matter (105°C) | 1.0% max | dimacolorgroup.com |
| Tinting Strength | 100-105 % | dimacolorgroup.com |
| Residue on 80 mesh | 5.0% max | dimacolorgroup.com |
| Weight Metal Total | 50 ppm max | dimacolorgroup.com |
Table 2: General Solubility Characteristics of this compound and Related Solvent Dyes
| Solvent Type | Solubility for this compound | Notes | Source Index |
| Alcohols | Soluble | General solubility for SY15. worlddyevariety.comchemicalbook.com | worlddyevariety.comchemicalbook.com |
| Acids | Soluble | General solubility for SY15. worlddyevariety.comchemicalbook.com | worlddyevariety.comchemicalbook.com |
| Ketones | Soluble | Typical solubility for solvent dyes; not explicitly stated for SY15. primachemicals.com | primachemicals.com |
| Esters | Soluble | Typical solubility for solvent dyes; not explicitly stated for SY15. primachemicals.com | primachemicals.com |
| Hydrocarbons | Soluble | Typical solubility for solvent dyes; not explicitly stated for SY15. primachemicals.com | primachemicals.com |
Compound Name List:
this compound (SY15)
Environmental Behavior and Advanced Degradation Studies of Solvent Yellow 15
Mechanisms of Degradation in Environmental Matrices
The persistence and fate of azo dyes like Solvent Yellow 15 in the environment are determined by their susceptibility to various degradation processes. These can be broadly categorized into photolytic, chemical, and biological mechanisms, each playing a role in the transformation of the dye molecule in different environmental compartments such as water and soil.
Photolytic Degradation Pathways
Photolytic degradation, or photodegradation, involves the breakdown of a chemical compound by light energy, particularly in the ultraviolet (UV) spectrum. For azo dyes, this process is of significant interest as it can lead to the decolorization of dye-contaminated water upon exposure to sunlight. The stability of azo dyes to light is a crucial property for their application, but it also contributes to their environmental persistence. wikipedia.org
The mechanism of photodegradation can proceed through several pathways. One common pathway involves the excitation of the dye molecule by absorbing photons, leading to the formation of an excited state. This excited molecule can then undergo various reactions, including the cleavage of the azo bond, which is often the initial step in decolorization. researchgate.net The process can be influenced by the presence of other substances in the water that can act as photosensitizers or quenchers.
Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), can also play a crucial role in the photodegradation of azo dyes. These highly reactive species can be generated by the interaction of light with dissolved oxygen and other organic matter in the water. They can then attack the dye molecule, leading to its oxidation and breakdown into smaller, often colorless, intermediate products. uaeu.ac.ae For some azo dyes, particularly those in their hydrazone tautomeric form, hydroxyl radicals have been identified as the dominant reactive species in their photochemical degradation under UV irradiation.
Chemical Oxidation and Reduction Processes
Chemical oxidation and reduction are key transformation processes for azo dyes in the environment. These reactions involve the transfer of electrons, leading to a change in the oxidation state of the dye molecule and often resulting in its degradation.
Chemical Oxidation: Advanced Oxidation Processes (AOPs) are a prominent group of chemical oxidation methods used for treating dye-contaminated wastewater. AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of organic pollutants. Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and Fenton's reagent (a mixture of H₂O₂ and ferrous iron). frontiersin.org These processes can effectively break down the complex aromatic structure of azo dyes, leading to their mineralization into simpler inorganic compounds like CO₂, water, and mineral acids.
Chemical Reduction: Under anaerobic (oxygen-deficient) conditions, chemical reduction is a primary degradation pathway for azo dyes. The characteristic azo bond (-N=N-) is susceptible to reductive cleavage. This process breaks the molecule at the azo linkage, typically resulting in the formation of aromatic amines. nih.gov While this step leads to the loss of color (decolorization), the resulting aromatic amines can be more toxic and carcinogenic than the parent dye molecule. The complete detoxification of the dye therefore requires the further degradation of these amine intermediates, which usually occurs under aerobic conditions. youtube.com
Biodegradation and Biodecolorization Mechanisms
Biodegradation involves the breakdown of organic compounds by microorganisms, such as bacteria, fungi, and algae. acs.org For azo dyes, this process is a key mechanism for their removal in natural ecosystems and engineered treatment systems. Biodecolorization, the loss of color through microbial activity, is often the first and most apparent step.
The primary mechanism of bacterial biodegradation of azo dyes under anaerobic conditions is the reductive cleavage of the azo bond. youtube.com Bacteria utilize enzymes called azoreductases to transfer electrons from electron donors (like NADH) to the azo linkage, breaking it and forming colorless aromatic amines. youtube.comnih.gov This process is often non-specific, meaning a wide variety of bacteria can decolorize a range of azo dyes. nih.gov
Following the initial anaerobic decolorization, the resulting aromatic amines are typically resistant to further degradation under anaerobic conditions. However, they can be mineralized by different microbial communities under aerobic conditions. youtube.com This has led to the development of sequential anaerobic-aerobic treatment systems. In a study on Reactive Yellow 15, a sequential anaerobic-aerobic process using immobilized mixed microbial cultures achieved 100% decolorization in the anaerobic phase, with significant chemical oxygen demand (COD) removal in the subsequent aerobic phase.
| Treatment Phase | Key Process | Primary Outcome |
| Anaerobic | Reductive cleavage of the azo bond by azoreductases. | Decolorization (formation of aromatic amines). |
| Aerobic | Oxidation and mineralization of aromatic amines. | Detoxification and COD reduction. |
Advanced Remediation Technologies for Dye-Contaminated Water
Due to the often slow and incomplete nature of natural degradation processes, various advanced remediation technologies have been developed to efficiently remove azo dyes from contaminated water.
Adsorption-Based Removal Strategies
Adsorption is a widely used physical process for the removal of dyes from wastewater due to its efficiency, simplicity of design, and ease of operation. The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Activated carbon is a common adsorbent, but its high cost has driven research into low-cost alternatives derived from agricultural and industrial waste. biointerfaceresearch.com
The effectiveness of adsorption is influenced by several factors, including the pH of the solution, temperature, initial dye concentration, and the adsorbent dosage. hibiscuspublisher.com For anionic azo dyes, adsorption is often more effective under acidic conditions, which protonates the adsorbent surface, enhancing the electrostatic attraction with the negatively charged dye molecules. frontiersin.org
Research on Reactive Yellow 15 has demonstrated the effectiveness of various low-cost adsorbents:
Banana Peel: Studies have shown that banana peel can effectively adsorb Reactive Yellow 15 from aqueous solutions. Maximum adsorption was observed at a pH of 2. iaea.org
Jute Fiber: The lignocellulosic biomass of jute fiber has also been investigated for the removal of anionic azo dyes, with dye uptake being highly dependent on pH, adsorbent dose, and temperature. acs.org
The adsorption process is often described by isotherm models, such as the Langmuir and Freundlich models, which provide insight into the adsorption mechanism and the maximum adsorption capacity of the adsorbent. iaea.org
| Adsorbent | Optimal pH for Reactive Yellow 15 Adsorption |
| Banana Peel | 2 |
| Jute Fiber | 3.91 |
Electrochemical Degradation Methodologies
Electrochemical degradation methods are a type of advanced oxidation process that uses electrical energy to drive the oxidation and breakdown of pollutants. researchgate.net These methods are attractive because of their high efficiency, amenability to automation, and lack of need for additional chemical reagents. iaea.org
Common electrochemical methods include:
Anodic Oxidation (AO): In this process, pollutants are destroyed directly on the surface of an anode with a high oxygen evolution potential, or indirectly by electrochemically generated oxidizing species like hydroxyl radicals.
Electro-Fenton (EF): This method combines electrochemistry with the Fenton process. Ferrous ions (Fe²⁺) are electrochemically generated or added, which then react with hydrogen peroxide (also generated in-situ or added) to produce hydroxyl radicals. iaea.org
Studies on various reactive yellow dyes have demonstrated the high efficacy of these methods. For instance, the degradation of Reactive Yellow 160 was studied using different modified electrodes, achieving nearly complete degradation in a short time. Similarly, the degradation of reactive yellow HF dye has been investigated using both anodic oxidation and electro-Fenton processes. The efficiency of these processes is dependent on operational parameters such as current density, pH, temperature, and the type of electrolyte used.
Solvent Extraction Techniques for Dye Removal
Solvent extraction, also known as liquid-liquid extraction, is a method used to separate compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. This technique can be applied to remove dyes from industrial wastewater. The efficiency of the extraction process depends on several factors, including the choice of solvent, the pH of the aqueous solution, and the concentration of the extractant.
The general principle involves bringing the dye-containing wastewater into contact with an organic solvent in which the dye is more soluble. The dye partitions from the aqueous phase into the organic phase. The two phases are then separated, and the dye can be recovered from the organic solvent, which can often be recycled.
Key findings from these studies on similar dyes demonstrate that:
Effect of pH: The extraction efficiency is highly dependent on the pH of the aqueous phase. For anionic dyes, extraction is generally more effective in an acidic medium.
Extractant Concentration: The concentration of the carrier (e.g., TOA) in the organic phase influences the removal efficiency.
Stripping: After extraction, the dye can be recovered from the organic phase by a process called stripping, often using an alkaline solution like sodium hydroxide. researchgate.net This allows the solvent and extractant to be reused. researchgate.net
The selection of an appropriate organic solvent is crucial and is based on properties like high distribution coefficient for the dye, low solubility in water, density difference from the aqueous phase, and minimal toxicity.
Table 1: Parameters Influencing Solvent Extraction of Azo Dyes (Based on studies of similar dyes)
| Parameter | Influence on Extraction Efficiency | Example from Literature (for other yellow azo dyes) |
|---|---|---|
| pH of Aqueous Phase | Crucial for anionic dyes; lower pH generally increases efficiency. | Extraction of Acid Yellow 36 with TOA was more effective at lower pH values. researchgate.net |
| Solvent/Extractant | The chemical nature of the extractant determines the mechanism and efficiency. | Tri-n-butyl phosphate (TBP) and tri-octyl amine (TOA) have been used as carriers. researchgate.netresearchgate.net |
| Stripping Agent | Determines the ability to recover the dye and regenerate the solvent. | Sodium hydroxide (NaOH) and potassium hydroxide (KOH) solutions are effective stripping agents. researchgate.net |
| Salt Concentration | Can influence the partitioning of the dye between the two phases. | The effect of various inorganic salts on extraction and stripping has been examined. researchgate.net |
Photocatalytic and Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water by oxidation through reactions with highly reactive hydroxyl radicals (•OH). wikipedia.org These processes are considered highly effective for degrading complex and persistent organic compounds like azo dyes, which are often resistant to conventional wastewater treatment methods. gsconlinepress.commdpi.com Photocatalysis is a subset of AOPs that utilizes a semiconductor catalyst (like Titanium dioxide or Zinc oxide) and a light source (such as UV or solar light) to generate these oxidizing species. nih.gov
The fundamental mechanism of AOPs involves the in-situ generation of hydroxyl radicals, which are powerful, non-selective oxidizing agents. wikipedia.orgekb.eg These radicals attack the azo dye molecules, breaking them down into smaller, less complex, and often less toxic compounds, with the ultimate goal of complete mineralization to carbon dioxide and water. wikipedia.orgmdpi.com
Common AOPs applicable to dye degradation include:
Fenton and Photo-Fenton Processes: These use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to produce hydroxyl radicals. The process is enhanced by UV light in the photo-Fenton reaction. ekb.egpalawanscientist.org
Ozonation: Involves the use of ozone (O₃), often in combination with UV light or H₂O₂, to generate radicals. mdpi.com
Heterogeneous Photocatalysis: Utilizes semiconductor catalysts like Titanium dioxide (TiO₂) or Zinc oxide (ZnO). When irradiated with light of sufficient energy, the catalyst generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals. nih.govnih.gov
While specific research on the AOPs treatment of this compound is limited, extensive studies on other azo dyes, including various yellow dyes, demonstrate the high efficacy of these methods. The efficiency of these processes is influenced by several operational parameters.
Table 2: Key Parameters in Photocatalytic and Advanced Oxidation of Azo Dyes
| Parameter | Effect on Degradation | Example from Literature (for other yellow azo dyes) |
|---|---|---|
| pH | Affects the surface charge of the catalyst and the formation of hydroxyl radicals. | Optimal pH for Fenton degradation of Sunset Yellow was found to be 2.7. ekb.eg For photocatalytic degradation of Reactive Yellow 160A, pH 3 was optimal. mdpi.com |
| Catalyst/Reagent Dose | Increasing the dose generally increases degradation rate up to an optimal point. | For Reactive Black 5 and Reactive Orange 4, optimal ZnO catalyst doses were found to be 1.25 g/L and 1.0 g/L, respectively. nih.gov |
| Initial Dye Concentration | Higher concentrations can decrease the degradation rate due to reduced light penetration and fewer available active sites. nih.gov | The degradation rate of Reactive Yellow 18 decreased as the initial dye concentration increased. mdpi.com |
| **Oxidant Concentration (e.g., H₂O₂) ** | Degradation increases with oxidant concentration up to a certain level, beyond which it can have a scavenging effect on radicals. ekb.eg | In the degradation of Reactive Yellow 18, efficiency increased with H₂O₂ concentration up to 0.6 mL. mdpi.com |
Degradation of azo dyes via AOPs proceeds through the cleavage of the chromophoric azo bond (–N=N–), leading to decolorization. This is followed by the fragmentation of the resulting aromatic amines and other intermediates into smaller organic acids and, eventually, inorganic products. mdpi.com The identification of these byproducts is crucial, as some intermediates can be more toxic than the parent dye. gsconlinepress.com
Environmental Fate Modeling and Prediction (General to Azo Dyes)
Environmental fate modeling for chemicals like azo dyes aims to predict their distribution, transformation, and persistence in various environmental compartments such as water, soil, and sediment. Due to their synthetic nature and complex structures, azo dyes are generally resistant to biodegradation under aerobic conditions. mdpi.com Their persistence in the environment is a significant concern. gsconlinepress.com
Models used to predict the environmental fate of azo dyes consider several key processes:
Adsorption/Sorption: Azo dyes can bind to sediments and sludge in aquatic systems. This process is influenced by the chemical structure of the dye and the properties of the solid phase (e.g., organic carbon content). Modeling this partitioning is essential to predict the concentration of the dye in the water column versus in the sediment.
Biodegradation: While resistant to aerobic degradation, many azo dyes can be broken down under anaerobic (oxygen-deficient) conditions, such as those found in sediments. nih.gov This degradation typically involves the reductive cleavage of the azo bond, which decolorizes the dye but can lead to the formation of potentially harmful aromatic amines. ijrrjournal.com Fate models incorporate biodegradation rates, which are often derived from laboratory studies.
Hydrolysis and Photolysis: Some dyes may be susceptible to hydrolysis (reaction with water) or photolysis (degradation by sunlight). However, most azo dyes are designed to be stable against light and chemical reactions, so these processes are often slow.
Laboratory-based studies on dye degradation and metabolite production are often used to predict the potential fate and consequences of azo dyes in the environment. nih.gov These studies provide the data needed for predictive models. However, a significant challenge in modeling the fate of azo dyes is that the degradation process does not always mean detoxification. The formation of toxic byproducts like aromatic amines is a critical aspect that must be considered. gsconlinepress.com Therefore, comprehensive modeling also includes predicting the formation and fate of these degradation products.
Computational Chemistry and Theoretical Investigations of Solvent Yellow 15
Quantum Chemical Calculations
Quantum chemical calculations form the bedrock of theoretical investigations, offering a detailed atomic-level perspective on molecular properties. Density Functional Theory (DFT) is a primary method used to explore the electronic landscape of molecules.
Electronic Structure and Molecular Orbital Analysis
DFT calculations, often utilizing functionals like B3LYP or M06-2X with comprehensive basis sets (e.g., 6-31+G(d) or 6-311++G(d,p)), are employed to determine the ground-state geometry, electron density distribution, and atomic charges of Solvent Yellow 15 materialsciencejournal.orgijcce.ac.irresearchgate.netmdpi.comekb.egresearchgate.netresearchgate.netresearchgate.net. These analyses reveal the distribution of electron density, identify polar regions, and can predict potential sites for chemical reactions or intermolecular interactions.
A critical aspect of electronic structure analysis involves examining the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (ΔE) is a key determinant of a molecule's electronic and optical properties, including its color and reactivity materialsciencejournal.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netdergipark.org.tr. For this compound, understanding the delocalization of its π-electron system, which is characteristic of azo dyes and potentially influenced by its complex salt structure, would be a central focus. The calculated electron density and atomic charges provide essential data for understanding its interactions with solvents and other molecules.
Prediction of Spectroscopic Properties (UV-Vis, NMR)
Computational methods are instrumental in predicting and interpreting spectroscopic data, facilitating the characterization and validation of molecular structures and properties.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for simulating UV-Vis absorption spectra. By calculating vertical excitation energies and oscillator strengths, TD-DFT can accurately predict the wavelengths of maximum absorption (λmax) and the intensity of these transitions materialsciencejournal.orgijcce.ac.irresearchgate.netekb.egresearchgate.netdergipark.org.trchemrxiv.org. The vibrant yellow color of this compound is attributed to electronic transitions within its conjugated system, likely involving π-π* and n-π* transitions. The influence of solvent polarity on these transitions (solvatochromism) is a significant factor that computational models aim to reproduce by accounting for solvent dielectric properties and specific interactions ekb.egdergipark.org.trchemrxiv.orgnih.govmdpi.compreprints.orgchemrxiv.org.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within DFT, aids in confirming molecular structure and identifying different chemical environments within the molecule materialsciencejournal.orgresearchgate.netdergipark.org.tr. For this compound, predicting ¹H and ¹³C NMR chemical shifts would be crucial for verifying its complex structure, especially given the reported molecular formula C52H81N7O9S2 mpg.denih.gov, which suggests a more elaborate structure than a simple azo dye.
Tautomer Stability and Energy Landscapes
Many organic molecules, including dyes, can exist in different tautomeric forms, which are isomers that differ in the placement of a proton and a double bond. Computational methods, such as DFT, are utilized to calculate the relative energies of these tautomers, thereby identifying the most stable forms under various conditions researchgate.netchemrxiv.orgmdpi.compreprints.orgaip.org.
For this compound, potential tautomeric equilibria, such as azo-hydrazone tautomerism common in azo dyes, would be a subject of investigation. By mapping the potential energy landscape, researchers can identify energy minima corresponding to stable tautomers and the transition states connecting them. The stability of these tautomeric forms can be significantly influenced by the surrounding solvent environment, with polar solvents often stabilizing more polar or charged tautomers researchgate.netchemrxiv.orgnih.govpreprints.org. Understanding tautomerism is important as different tautomers can exhibit distinct spectroscopic properties and reactivity.
Molecular Interactions and Solvation Effects Modeling
The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. Computational modeling provides detailed insights into these phenomena.
Solute-Solvent Interaction Dynamics
Accurately modeling solute-solvent interactions is fundamental for predicting molecular properties in solution. Techniques such as Molecular Dynamics (MD) simulations and various solvation models are employed for this purpose.
Molecular Dynamics (MD) Simulations: MD simulations allow for the dynamic exploration of molecular systems, capturing the temporal evolution of solute-solvent interactions at an atomic level nih.govnih.govaip.orgresearchgate.netosti.gov. These simulations can reveal how solvent molecules arrange around the solute, the strength and nature of these interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions), and how these dynamics influence the solute's properties. For this compound, MD could illustrate the dynamic behavior of its complex structure in different solvents, potentially showing how solvent molecules interact with its polar groups or counterions.
Solvation Models: Several computational approaches are used to model solvation effects:
Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous polarizable medium, offering a computationally efficient way to account for bulk solvent effects on electronic properties and energies mdpi.comekb.egnih.govaip.org. The Polarizable Continuum Model (PCM) and its variations are widely used for predicting UV-Vis spectra and other solution-phase properties mdpi.comekb.egresearchgate.netnih.govaip.org.
Explicit Solvation Models: These models incorporate a specific number of solvent molecules into the simulation, enabling the capture of specific solute-solvent interactions, such as hydrogen bonding, which implicit models might not fully represent arxiv.orgnih.govosti.govresearchgate.net. Hybrid models, combining explicit solvent molecules in the first solvation shell with a continuum for the bulk, offer a balance between accuracy and computational cost arxiv.orgnih.govresearchgate.net.
The calculation of interaction energies between this compound and its solvent molecules, often decomposed into electrostatic and van der Waals components, is a key parameter nih.gov. Understanding these interactions is crucial for predicting solubility, spectral shifts, and reaction kinetics in solution.
Regulatory Science and Sustainability Aspects in Solvent Yellow Dye Research
Academic Perspectives on Regulatory Frameworks for Industrial Dyes
From an academic standpoint, regulatory frameworks for industrial dyes are viewed as essential mechanisms to mitigate the environmental and health impacts associated with their synthesis and use. textilefocus.comresearchgate.net The textile and dye industries are recognized as significant contributors to pollution, necessitating robust global regulations. meghmaniglobal.comresearchgate.net Scholars highlight the complexity of achieving compliance due to factors like fragmented industrial structures, technological obsolescence, and the globalized nature of the market. meghmaniglobal.comresearchgate.net
Recent academic discourse emphasizes a shift from centralized treatment methods to site-specific treatment at the source, compelling industries to manage their wastewater before it enters public systems. A growing body of research also advocates for a multi-pronged approach that combines new legislation with advanced remediation technologies to tackle the environmental threat posed by synthetic dyes.
Compliance with international standards is a critical aspect of modern dye manufacturing. meghmaniglobal.com Regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe have instituted strict controls on the use of hazardous substances in textile and dye production to ensure consumer and environmental safety. textilefocus.com
Many brands and retailers have established Restricted Substance Lists (RSLs) to prevent hazardous chemicals from contaminating final products. dystar.com These lists are a direct response to consumer safety legislation and growing public awareness. Furthermore, in response to pressure from regulatory bodies and non-governmental organizations, there is a clear trend towards greater transparency and chemical disclosure throughout the supply chain. dystar.com This has led to initiatives like the Zero Discharge of Hazardous Chemicals (ZDHC) program, which major brands have committed to, pushing for the elimination of harmful chemicals from their production processes. dystar.com
Interactive Data Table: Key Regulatory Frameworks and Standards
| Framework/Standard | Issuing Body/Initiative | Key Objective |
|---|---|---|
| REACH | European Union | Protect human health and the environment from risks posed by chemicals. textilefocus.com |
| Restricted Substance Lists (RSLs) | Brands & Retailers | Prevent hazardous chemicals in final products to ensure consumer safety. dystar.com |
| Zero Discharge of Hazardous Chemicals (ZDHC) | Joint Roadmap Group of Brands | Eliminate hazardous chemicals from the supply chain by a set deadline. dystar.com |
The selection of solvents is a primary focus in sustainable chemistry research, as solvents are a major source of environmental concern. nih.gov Academic studies emphasize that choosing an appropriate solvent can significantly enhance the sustainability of a chemical process. nih.govroyalsocietypublishing.org While research has explored novel "green solvents" like ionic liquids and supercritical fluids, many sustainability improvements have come from the thoughtful application of established solvents. nih.govroyalsocietypublishing.org
Interactive Data Table: Comparison of Solvent Types in Chemical Synthesis
| Solvent Type | Advantages | Disadvantages | Examples |
|---|---|---|---|
| Conventional Organic Solvents | Well-understood properties, high solvency for many reactants. | Often toxic, volatile (VOCs), derived from petrochemicals. | Toluene, Chloroform, Acetone |
| Water | Non-toxic, non-flammable, inexpensive. Often the solvent of choice for biocatalytic processes. nih.gov | High energy required for removal, limited solubility for non-polar compounds. | H₂O |
| Supercritical Fluids | Tunable properties, facilitates product separation. | Requires high pressure and temperature, high initial investment. nih.gov | Supercritical CO₂ |
| Ionic Liquids | Low volatility, high thermal stability. | Can be expensive, potential toxicity and complex synthesis. nih.gov | - |
| Deep Eutectic Solvents (DES) | Low cost, biodegradable, can be recyclable. rsc.org | Can have high viscosity. | Choline chloride-based mixtures |
| Bio-based Solvents | Derived from renewable resources, often biodegradable. | Performance may vary, potential competition with food sources. | Ethanol, d-Limonene |
Research and Development of Eco-Friendly Dye Formulations (General to Solvent Dyes)
There is a significant academic and industrial push towards the development of eco-friendly dye formulations. wholepeople.comrsc.org This research is driven by the need to reduce the environmental footprint of the dyeing process, which is a major source of water pollution. researchgate.net Innovations in this area include the development of dyes from renewable, bio-based sources and the creation of dyeing processes that require less water and energy. wholepeople.comrsc.org
One promising area of research is the use of deep eutectic solvents (DES) as a water-free medium for dyeing. rsc.org Studies have shown that this approach can lead to higher color strength and satisfactory colorfastness while being recyclable for multiple uses, significantly reducing waste. rsc.org Another avenue of research involves the use of biotechnology to produce pigments from genetically engineered microorganisms, which can be more efficient and have a lower environmental impact than traditional synthesis. wholepeople.com Additionally, low-impact synthetic dyes are being designed to be non-toxic and biodegradable. wholepeople.com
Interactive Data Table: Eco-Friendly Dyeing Technologies
| Technology | Description | Sustainability Benefit |
|---|---|---|
| Water-Free Dyeing (e.g., using DES) | Utilizes recyclable deep eutectic solvents instead of water as the dyeing medium. rsc.org | Eliminates water consumption and wastewater discharge in the dyeing step. rsc.org |
| Biotechnological Dyes | Uses microorganisms to produce pigments like indigo (B80030) and carotenoids. wholepeople.com | Reduces reliance on petrochemical feedstocks and can be more energy-efficient. wholepeople.com |
| Solvent-Free Stabilization | Employs techniques like supercritical CO2 processing and enzymatic processes to stabilize plant-based dyes without chemical solvents. patsnap.com | Eliminates the use of potentially harmful solvents in the stabilization of natural dyes. patsnap.com |
| Low-Impact Synthetic Dyes | Dyes engineered to be non-toxic and biodegradable. wholepeople.com | Reduces the toxicity and persistence of dye effluent. wholepeople.com |
Life Cycle Assessment Methodologies for Dye Production and Application (Academic Focus)
Life Cycle Assessment (LCA) is a systematic methodology used in academic research to evaluate the environmental burdens associated with a product's entire life, from raw material extraction to end-of-life. sustainability-directory.comresearchgate.net For dyes, an LCA provides a comprehensive environmental audit, tracking the journey from raw material acquisition, through chemical synthesis, application, and finally, disposal or recycling. sustainability-directory.com This allows for the quantification of the environmental footprint at each stage. sustainability-directory.com
The key stages of a dye's life cycle that are analyzed in an LCA include:
Raw Material Acquisition: This stage examines the environmental impact of extracting and processing the necessary raw materials, such as petrochemicals for synthetic dyes. sustainability-directory.com
Dye Manufacturing: This involves the chemical synthesis, purification, and formulation of the dye, considering energy consumption and emissions. sustainability-directory.com
Application: This phase analyzes the resources used during the dyeing process, such as water and energy. sustainability-directory.com
End-of-Life: This final stage addresses wastewater treatment, potential release into the environment, and options for recycling or responsible disposal. sustainability-directory.com
Academic LCAs are crucial for identifying the most significant environmental impacts in a dye's life cycle and for comparing the sustainability of different dye types (e.g., synthetic vs. natural) or different production processes. researchgate.netaidic.it For example, an LCA can quantify the benefits of using recycled materials or implementing a new, more efficient dyeing technology. e3s-conferences.orgresearchgate.net The results of an LCA can guide recommendations for improving eco-efficiency in dye production and use. e3s-conferences.org
Q & A
Q. What methodologies integrate this compound into photoelectrochemical studies for solar energy applications?
- Methodological Answer : Fabricate dye-sensitized solar cells (DSSCs) using TiO₂ electrodes. Measure incident photon-to-current efficiency (IPCE) and electrochemical impedance spectroscopy (EIS). Correlate dye aggregation effects with J-V curve hysteresis. Reference bandgap calculations from UV-Vis Tauc plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
